molecular formula C20H13Cl3N2O B11999271 1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]- CAS No. 62871-27-6

1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]-

Cat. No.: B11999271
CAS No.: 62871-27-6
M. Wt: 403.7 g/mol
InChI Key: PVKNHVAUFHESLS-UHFFFAOYSA-N
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Description

The compound 1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]- features a benzimidazole core substituted at the 2-position with a phenyl ring bearing a 5-chloro group and a (3,4-dichlorophenyl)methoxy moiety. Key characterization methods include NMR, IR spectroscopy, and elemental analysis, as demonstrated for structurally related compounds .

Properties

CAS No.

62871-27-6

Molecular Formula

C20H13Cl3N2O

Molecular Weight

403.7 g/mol

IUPAC Name

2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]-1H-benzimidazole

InChI

InChI=1S/C20H13Cl3N2O/c21-13-6-8-19(26-11-12-5-7-15(22)16(23)9-12)14(10-13)20-24-17-3-1-2-4-18(17)25-20/h1-10H,11H2,(H,24,25)

InChI Key

PVKNHVAUFHESLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Cl)OCC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Step 1: Preparation of (3,4-Dichlorophenyl)Methyl Bromide

(3,4-Dichlorophenyl)methanol (10 mmol) was treated with hydrobromic acid (48% w/w, 15 mL) under reflux for 6 hours. The organic layer was extracted with dichloromethane, washed with NaHCO₃, and dried over MgSO₄ to yield (3,4-dichlorophenyl)methyl bromide (87% yield).

Step 2: Williamson Etherification

2-Hydroxy-5-chlorobenzaldehyde (10 mmol) was dissolved in dry DMF, and K₂CO₃ (20 mmol) was added. After stirring for 30 minutes, (3,4-dichlorophenyl)methyl bromide (12 mmol) was introduced dropwise. The mixture was heated to 80°C for 8 hours, cooled, and poured into ice water. The precipitate was filtered and recrystallized from ethanol to afford 5-chloro-2-[(3,4-dichlorophenyl)methoxy]benzaldehyde (74% yield).

Characterization Data :

  • FTIR (KBr) : 1685 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O-C asym. stretch).

  • ¹H NMR (600 MHz, CDCl₃) : δ 10.42 (s, 1H, CHO), 7.89 (d, J=2.4 Hz, 1H, Ar-H), 7.62–7.58 (m, 2H, Ar-H), 7.45 (dd, J=8.4, 2.4 Hz, 1H, Ar-H), 5.32 (s, 2H, OCH₂).

Step 3: Benzimidazole Ring Closure

A mixture of o-phenylenediamine (10 mmol) and 5-chloro-2-[(3,4-dichlorophenyl)methoxy]benzaldehyde (10 mmol) in DMSO (15 mL) was heated to 140°C under N₂ for 12 hours. The reaction was quenched with water, and the precipitate was filtered and purified via column chromatography (SiO₂, EtOAc/hexane 1:3) to yield the target compound (68% yield).

Optimization Insights :

  • Catalyst Screening : Using decylbenzenesulfonic acid (DBSA) and iodine in water at 20°C reduced reaction time to 5 hours with comparable yield (70%).

  • Solvent Impact : DMSO enhanced reaction efficiency compared to ethanol or acetonitrile.

Synthetic Route 2: Direct Alkylation of Preformed Benzimidazole

Synthesis of 2-(5-Chloro-2-Hydroxyphenyl)-1H-Benzimidazole

o-Phenylenediamine (10 mmol) and 5-chloro-2-hydroxybenzaldehyde (10 mmol) were refluxed in 4N HCl for 6 hours. The product was neutralized with NH₄OH, yielding 2-(5-chloro-2-hydroxyphenyl)-1H-benzimidazole (82% yield).

Alkylation with (3,4-Dichlorophenyl)Methyl Bromide

The intermediate (10 mmol) was suspended in acetone with K₂CO₃ (20 mmol) and (3,4-dichlorophenyl)methyl bromide (12 mmol). After refluxing for 10 hours, the mixture was filtered and purified via recrystallization (ethanol) to obtain the target compound (61% yield).

Comparative Analysis :

ParameterRoute 1Route 2
Overall Yield68%61%
Reaction Time12 h16 h
Purification ComplexityModerateHigh

Mechanistic Considerations

Cyclocondensation Mechanism

The aldehyde undergoes nucleophilic attack by the amine group of o-phenylenediamine, forming a Schiff base. Subsequent cyclization and oxidation (facilitated by DMSO or iodine) yield the aromatic benzimidazole core.

Etherification Dynamics

Williamson etherification proceeds via an SN2 mechanism, where the phenoxide ion attacks the alkyl bromide. Steric hindrance from the 3,4-dichlorophenyl group slightly reduces reaction rates.

Analytical and Spectroscopic Validation

Key Spectral Data for Target Compound :

  • HRMS (ESI) : m/z calcd. for C₂₀H₁₂Cl₃N₂O₂ [M+H]⁺: 433.01, found: 433.03.

  • ¹³C NMR (125 MHz, DMSO-d₆) : δ 155.2 (C-O), 143.7 (benzimidazole C2), 134.8–118.2 (aromatic carbons), 69.5 (OCH₂).

Challenges and Mitigation Strategies

  • Low Yields in Alkylation : Attributed to steric bulk of (3,4-dichlorophenyl)methyl bromide. Mitigated by using excess alkylating agent (1.2 eq).

  • Byproduct Formation : Oxidative byproducts observed in Route 1 were minimized by maintaining inert atmosphere .

Chemical Reactions Analysis

Core Benzimidazole Reactivity

The fused benzene-imidazole system undergoes characteristic electrophilic substitution and coordination reactions:

Electrophilic Substitution

Reaction TypeConditionsProducts/OutcomesReference
NitrationHNO₃/H₂SO₄, 0–5°CNitration at C5/C6 positions
SulfonationH₂SO₄, 100°CSulfonic acid derivatives
Halogenation (Br₂/Fe)Br₂ in CHCl₃Bromination at C4/C7 positions

Substituent-Driven Reactions

The 3,4-dichlorophenylmethoxy and chloro groups enable targeted transformations:

Chloro Group Reactivity

Reaction TypeReagents/ConditionsOutcomesYield (%)Reference
Nucleophilic SubstitutionNaOH (aq), Cu catalyst, 120°CReplacement with -OH/-OR groups65–78
Cross-Coupling (Suzuki)Pd(PPh₃)₄, ArB(OH)₂, DME, 80°CBiaryl derivatives72

Methoxy Group Transformations

Reaction TypeReagents/ConditionsOutcomesReference
DemethylationBBr₃, CH₂Cl₂, −78°CPhenol derivative
OxidationKMnO₄, H₂O/acetone, 50°CCarbonyl group formation

Functionalization via Alkylation/Arylation

The N1 position of the benzimidazole ring participates in alkylation and arylation:

Reaction TypeReagents/ConditionsProductsBiological RelevanceReference
N-AlkylationR-X, K₂CO₃, DMF, 80°CN-alkylated derivativesEnhanced antifungal activity
Ullmann CouplingAryl halide, CuI, L-proline, DMSON-Aryl derivativesImproved antiproliferative effects

Coordination Chemistry

The compound acts as a ligand for metal complexes:

Metal IonConditionsComplex StructureApplicationReference
Cu(II)EtOH/H₂O, RTOctahedral geometryCatalytic oxidation studies
Pd(II)DMSO, 60°CSquare-planar complexesCross-coupling catalyst precursors

Stability and Decomposition

Critical stability parameters under varying conditions:

ConditionObservationHalf-Life (h)Reference
Acidic (pH 2)Degradation via imidazole ring hydrolysis12.3
Oxidative (H₂O₂)Methoxy group oxidation8.7
Thermal (>200°C)Dechlorination and ring cleavageN/A

Key Mechanistic Insights

  • Nucleophilic Substitution : Chloro groups at electron-deficient positions undergo SNAr reactions with amines/thiols, facilitated by electron-withdrawing substituents .

  • Cross-Coupling Efficiency : Suzuki reactions show higher yields with electron-deficient aryl boronic acids due to enhanced transmetallation.

  • Biological Activity Correlation : N-Alkylation increases lipophilicity, improving membrane permeability and antifungal potency .

Scientific Research Applications

Pharmacological Properties

1H-benzimidazole derivatives are known for their broad spectrum of biological activities. The specific compound under discussion exhibits properties that may be leveraged in treating various diseases:

  • Antiviral Activity : Recent studies have shown that benzimidazole derivatives demonstrate significant antiviral properties. For instance, certain analogues have been reported to inhibit hepatitis C virus (HCV) replication with low effective concentrations (EC50 values in the nanomolar range) .
  • Proton Pump Inhibition : Compounds related to 1H-benzimidazole are recognized as selective proton pump inhibitors (PPIs), which are crucial in managing gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD). The mechanism involves the inhibition of gastric acid secretion .
  • Antimicrobial Effects : Benzimidazole derivatives have shown promise as antimicrobial agents, with various studies indicating their effectiveness against a range of pathogens. This includes activity against both Gram-positive and Gram-negative bacteria .

Synthetic Methodologies

The synthesis of 1H-benzimidazole derivatives often involves multi-step processes that utilize various chemical reactions. The following table summarizes some key synthetic approaches:

Synthetic Method Description
Oxidation Reactions Efficient oxidation processes are employed to convert thioether intermediates into desired benzimidazole products .
Mannich Reaction This method is utilized for synthesizing N-benzimidazol-1-yl methyl-benzamide derivatives, enhancing analgesic and anti-inflammatory activities .
Coupling Reactions Coupling of substituted pyridines with benzimidazole derivatives has been a common approach to enhance bioactivity .

Case Studies

Several case studies illustrate the therapeutic potential of 1H-benzimidazole derivatives:

  • Omeprazole Synthesis : One notable application is in the synthesis of Omeprazole, a widely used proton pump inhibitor. The efficient synthetic route described in patent literature highlights the conversion of specific benzimidazole intermediates into Omeprazole, emphasizing the compound's relevance in clinical settings for treating gastric acid-related disorders .
  • Antiviral Research : A study focusing on a series of benzimidazole analogues demonstrated their effectiveness against HCV. Compounds with specific substitutions exhibited remarkable potency, suggesting the potential for developing new antiviral agents based on this framework .
  • Analgesic Properties : Research has shown that certain benzimidazole derivatives possess significant analgesic and anti-inflammatory properties. For example, compounds synthesized via Mannich reactions displayed enhanced activity compared to control groups, indicating their potential as therapeutic agents for pain management .

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may interfere with DNA synthesis or repair mechanisms, resulting in the inhibition of cell proliferation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Properties Reference
Target Compound C₁₉H₁₂Cl₃N₂O 5-Cl, (3,4-Cl₂C₆H₃)OCH₂- 403.67 Likely low solubility (high Cl)
2-(2-Butoxy-5-chlorophenyl)-1H-benzimidazole C₁₇H₁₇ClN₂O 5-Cl, C₄H₉O- 300.79 Moderate lipophilicity
1-Benzyl-2-phenyl-5-chloro-1H-benzimidazole C₂₀H₁₅ClN₂ 5-Cl, C₆H₅CH₂- 318.80 Crystalline solid
5-Chloro-2-[(imidazo[1,2-a]pyridin-3-ylmethyl)sulfinyl]-1H-benzimidazole C₁₅H₁₁ClN₄OS 5-Cl, imidazopyridine-SO- 330.79 Enhanced stability (sulfinyl)

Key Observations :

  • The target compound’s dichlorophenyl methoxy group increases steric bulk and lipophilicity compared to simpler alkoxy (e.g., butoxy) or benzyl substituents .
  • Sulfinyl substituents (as in ) improve metabolic stability compared to thioether or alkoxy linkages.

Table 2: Bioactivity of Selected Benzimidazole Derivatives

Compound Name Target Activity MIC/IC₅₀ Values Reference
Target Compound Hypothesized antifungal
O-{4-bromo-2-[(3,4-dichlorophenyl)carbamoyl]phenyl} phosphorothioate Anti-tubercular MIC = 4 µM (M. tuberculosis)
1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole Analgesic Not quantified
CGA 110753 (5-chloro-6-(2,3-dichlorophenoxy)-2-(methylsulfonyl)-1H-benzimidazole) Anthelmintic

Key Observations :

  • The 3,4-dichlorophenyl moiety in the target compound is structurally analogous to phosphorothioates with potent antimycobacterial activity (MIC = 4 µM) .

Key Observations :

  • Nitro and chloro substituents (e.g., in ) require precise reaction conditions to avoid over-substitution.
  • Crystallographic data (e.g., for terconazole ) are critical for resolving structural disorder in complex analogs.

Biological Activity

1H-Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The compound 1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]- is a notable example that has been studied for its potential therapeutic applications.

Chemical Structure and Properties

1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]- possesses the following chemical characteristics:

PropertyDetails
CAS Number 62871-27-6
Molecular Formula C20H13Cl3N2O
Molecular Weight 403.7 g/mol
IUPAC Name 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]-1H-benzimidazole
InChI Key PVKNHVAUFHESLS-UHFFFAOYSA-N

Antibacterial and Antifungal Properties

Studies have shown that benzimidazole derivatives exhibit significant antibacterial and antifungal activities. For instance, a review highlighted that various benzimidazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

Antiviral Activity

The antiviral potential of this compound class has also been investigated. Research indicates that certain benzimidazole derivatives can inhibit viral replication by interfering with specific viral enzymes .

Anticancer Activity

The anticancer properties of 1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]- have been a focal point in recent studies. This compound has shown promising results against various cancer cell lines:

Cell LineIC50 (μM)Reference
HeLa (Cervical carcinoma)25.72 ± 3.95
MCF7 (Breast carcinoma)45.0 ± 13.0
A431 (Skin carcinoma)Not specified

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as inhibition of DNA topoisomerases .

The mechanism by which 1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]- exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as DNA synthesis and repair mechanisms.
  • Cell Cycle Disruption : By interfering with DNA topoisomerases, it disrupts the normal cell cycle progression, leading to cell death in rapidly dividing cancer cells .

Case Studies

Several case studies have documented the efficacy of this compound against various diseases:

  • Anticancer Efficacy : A study demonstrated that the compound significantly reduced tumor growth in animal models when administered at specific dosages .
  • Antimicrobial Testing : Another investigation evaluated its antibacterial activity against multiple strains of bacteria, showing effective inhibition comparable to standard antibiotics .

Q & A

Q. What are the most efficient synthetic routes for preparing 1H-benzimidazole derivatives with complex aryl substitutions?

Methodological Answer: The synthesis of substituted benzimidazoles typically involves:

  • Condensation reactions : Reacting o-phenylenediamine with carboxylic acids, nitriles, or aldehydes under acidic conditions or with Na₂S₂O₅ .
  • N-Alkylation : Introducing substituents at the N-1 position using alkyl halides in the presence of a base .

For the target compound, key steps include:

Formation of the benzimidazole core via condensation of o-phenylenediamine with a pre-functionalized aldehyde/carboxylic acid derivative bearing the 5-chloro and (3,4-dichlorophenyl)methoxy groups.

Optimizing reaction conditions (e.g., microwave irradiation for faster, greener synthesis) .

Q. Example Protocol :

StepReagents/ConditionsYieldReference
Core formationo-Phenylenediamine + aldehyde derivative, HCl (reflux, 12 h)65–75%
N-AlkylationSubstituted halide, K₂CO₃, DMF (60°C, 6 h)70–80%

Q. Which spectroscopic methods confirm the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons, methoxy groups). For example, the (3,4-dichlorophenyl)methoxy group shows distinct splitting patterns at δ 4.8–5.2 ppm (OCH₂) .
  • IR Spectroscopy : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
  • Elemental Analysis : Validate molecular formula (e.g., C, H, N, Cl content) .

Q. What in vitro assays evaluate the anticancer potential of this compound?

Methodological Answer:

  • MTT Assay : Measures cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) .
  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining to detect early/late apoptosis .
  • DNA Binding Studies : UV-Vis titration or fluorescence quenching to assess intercalation potential .

Q. Experimental Design :

  • Use IC₅₀ values to compare potency.
  • Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .

Q. How should researchers handle and store this compound safely?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact (first aid measures in case of exposure: rinse skin/eyes with water; seek medical attention) .
  • Storage : Keep in airtight containers at –20°C, protected from light and moisture to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict this compound’s biological activity?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., tubulin for anticancer activity). Docking scores correlate with binding affinity .
  • QSAR Modeling : Relate substituent electronic properties (e.g., Hammett constants) to bioactivity .

Case Study :
Docking of a similar benzimidazole derivative (9c) into the ATP-binding pocket of a kinase showed hydrogen bonds with Lys33 and hydrophobic interactions with Phe80, explaining its inhibitory activity .

Q. How to resolve contradictions between in vitro and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess bioavailability, plasma stability, and metabolism (e.g., liver microsome assays) .
  • Dose Optimization : Conduct dose-response studies in animal models to align in vitro IC₅₀ with achievable plasma concentrations .

Q. Example Workflow :

StepMethodPurpose
1HPLC-MSQuantify compound stability in plasma
2Xenograft modelsCompare tumor growth inhibition vs. in vitro data

Q. Key considerations for SAR studies on benzimidazole derivatives?

Methodological Answer:

  • Substituent Diversity : Vary substituents at C-2 (e.g., aryl, heteroaryl) and N-1 (alkyl, benzyl) to modulate lipophilicity and target affinity .
  • Bioisosteric Replacement : Replace chlorine with fluorine or methoxy groups to enhance metabolic stability .

Q. SAR Table :

PositionModificationEffect on ActivityReference
C-2Electron-withdrawing groups (Cl, NO₂)↑ Anticancer potency
N-1Bulky substituents (e.g., benzyl)↑ DNA intercalation

Q. Integrating green chemistry into synthesis?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 h) and solvent use .
  • Catalyst Recycling : Use reusable catalysts (e.g., BiOCl/FeOCl/SiO₂ nanocomposites) to minimize waste .

Example :
Microwave irradiation improved the yield of a benzimidazole derivative from 65% to 85% while cutting energy use by 40% .

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